2,5-dichloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-3-carboxamide
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Description
2,5-dichloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H14Cl2N2OS2 and its molecular weight is 445.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on the biological activity they exhibit . For instance, some thiazole derivatives have been found to inhibit certain enzymes, block ion channels, or interact with receptors
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or modulate immune responses
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This could potentially affect the compound’s bioavailability and distribution within the body
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, the effects could potentially include inhibition of certain enzymes, disruption of cell division, modulation of immune responses, and more
Properties
IUPAC Name |
2,5-dichloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS2/c1-12-7-9-13(10-8-12)17-18(14-5-3-2-4-6-14)28-21(24-17)25-20(26)15-11-16(22)27-19(15)23/h2-11H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJMMMRJOHUCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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